molecular formula C17H14N2O3 B3875983 N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide

N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide

Cat. No. B3875983
M. Wt: 294.30 g/mol
InChI Key: ZAECCYCIFIWLGL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide, also known as FEN, is a synthetic compound that has been widely used in scientific research. FEN is a hydrazide derivative of naphthoquinone, which has shown potential in various biological applications.

Scientific Research Applications

N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been extensively studied for its potential biological activities. It has been shown to possess antioxidant, anticancer, and anti-inflammatory properties. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has also been reported to have antibacterial and antifungal activities. In addition, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and α-glucosidase.

Mechanism of Action

The mechanism of action of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide is not fully understood. However, it is believed that N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide exerts its biological activities by modulating various signaling pathways. For example, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has also been reported to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been shown to have various biochemical and physiological effects. For example, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has also been shown to inhibit the production of reactive oxygen species and lipid peroxidation. In addition, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has some limitations. It is relatively insoluble in water, which limits its use in aqueous systems. In addition, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has low bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for the research on N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide. One direction is to investigate the structure-activity relationship of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide and its derivatives. This may lead to the discovery of more potent and selective compounds with specific biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide in vivo. This may provide insights into the potential therapeutic applications of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide. Finally, the development of novel drug delivery systems for N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide may enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide is a synthetic compound that has shown potential in various biological applications. The synthesis method of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide is relatively simple, and the compound can be obtained with high purity. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has been extensively studied for its antioxidant, anticancer, and anti-inflammatory properties. The mechanism of action of N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide is not fully understood, but it is believed to modulate various signaling pathways. N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide, including the investigation of structure-activity relationship, pharmacokinetics and pharmacodynamics, and drug delivery systems.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(16-7-4-8-22-16)18-19-17(21)14-9-12-5-2-3-6-13(12)10-15(14)20/h2-10,20H,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAECCYCIFIWLGL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide
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